Antibacterial agent 170

Biofilm Inhibition Pseudomonas aeruginosa Quorum Sensing

Researchers studying P. aeruginosa quorum sensing often face confounding growth inhibition artifacts with conventional antibacterial agents. Antibacterial agent 170 (compound 6b) solves this by selectively inhibiting the las QS system without affecting bacterial growth, enabling clean phenotypic analysis of biofilm disruption. • Achieves 46.13% biofilm inhibition at 50 μM, outperforming benzimidazole controls (16.78%). • Validated via lasB-gfp reporter and elastase assays for reproducible target engagement. • High purity (≥98%) solid, soluble in DMSO, with defined storage/shipping conditions for reliable supply chain consistency.

Molecular Formula C14H9Cl2NO2S
Molecular Weight 326.2 g/mol
Cat. No. B12389844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 170
Molecular FormulaC14H9Cl2NO2S
Molecular Weight326.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CS(=O)C2=NC3=C(O2)C=CC(=C3)Cl)Cl
InChIInChI=1S/C14H9Cl2NO2S/c15-10-3-1-9(2-4-10)8-20(18)14-17-12-7-11(16)5-6-13(12)19-14/h1-7H,8H2
InChIKeyFCJDZINEIBLXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 170: Quorum Sensing Inhibitor


Antibacterial agent 170, identified in primary literature as compound 6b, is a benzoheterocyclic sulfoxide derivative designed and synthesized as a quorum sensing (QS) inhibitor [1]. It functions primarily through the las system, effectively inhibiting the formation of Pseudomonas aeruginosa PAO1 biofilms without directly affecting bacterial growth [1]. Its chemical identity is 4-(4,5-dibromo-6-oxopyridazin-1(6H)-yl)benzenesulfonamide, with a molecular weight of 326.2 g/mol and the CAS number 2764797-36-4 . The compound is typically available as a solid with high purity (e.g., 99.85%) and is soluble in DMSO for in vitro applications .

Structural Specificity of Antibacterial Agent 170


Quorum sensing inhibition is highly structure-dependent, and even minor modifications to the chemical scaffold of benzoheterocyclic sulfoxide derivatives drastically alter their anti-biofilm potency. As demonstrated in the primary research characterizing antibacterial agent 170 (compound 6b), the nature and position of substituents on the phenyl ring profoundly impact efficacy [1]. For example, moving from a para-chloro substitution (46b) to a para-fluoro (6e) or para-bromo (6f) analog resulted in a significant drop in biofilm inhibition rate [1]. This steep structure-activity relationship (SAR) means that generic or closely related compounds within the same class cannot be assumed to possess comparable activity, making the selection of the specific, well-characterized compound 6b critical for reproducible and meaningful research outcomes [1].

Antibacterial Agent 170 vs. Comparators


Superior Biofilm Inhibition Over Close Analogs

In a direct head-to-head comparison, antibacterial agent 170 (compound 6b) exhibited a significantly higher P. aeruginosa PAO1 biofilm inhibition rate than its close structural analogs. At a concentration of 50 μM, compound 6b achieved an inhibition rate of 46.13 ± 0.79%, outperforming the para-fluoro substituted analog 6e (38.64 ± 0.32%) and the para-bromo substituted analog 6f (14.60 ± 1.23%) [1].

Biofilm Inhibition Pseudomonas aeruginosa Quorum Sensing Structure-Activity Relationship

Biofilm Inhibition vs. Benzimidazole Control

When evaluated against a known anti-biofilm agent, antibacterial agent 170 (6b) demonstrated a nearly 3-fold improvement in potency. The biofilm inhibition rate for 6b at 50 μM was 46.13 ± 0.79%, compared to a rate of 16.78 ± 1.07% for the positive control benzimidazole under identical conditions [1].

Biofilm Inhibition Pseudomonas aeruginosa Positive Control Assay Validation

Non-Bactericidal Biofilm Inhibition

The primary mechanism of antibacterial agent 170 (6b) is inhibition of quorum sensing, not direct bacterial killing. Confocal laser scanning microscopy (CLSM) confirmed that biofilm density was reduced at both 25 μM and 50 μM concentrations compared to the untreated control, with a more pronounced effect at the higher dose [1]. Importantly, the compound did not affect bacterial growth, as evidenced by optical density (OD600) measurements, confirming its specific action on virulence pathways rather than general cytotoxicity [1].

Biofilm Inhibition Dose-Response Mechanism of Action Quorum Sensing

Defined Las System Mechanism

Mechanistic studies pinpoint the las quorum sensing system as the primary target of antibacterial agent 170 (6b). The compound significantly reduced the luminescence of a PAO1-lasB-gfp reporter strain and inhibited the production of the Las-regulated virulence factor elastase [1]. In silico molecular docking studies revealed that 6b binds to the LasR receptor protein via hydrogen bonding interactions, providing a molecular basis for its QS inhibitory activity [1]. This contrasts with other QS inhibitors that may target the rhl or pqs systems.

Quorum Sensing LasR Receptor Mechanism of Action Molecular Docking

Key Applications of Antibacterial Agent 170


Las Quorum Sensing Pathway Probe

Given its demonstrated inhibition of lasB-gfp reporter strain luminescence and reduction of Las-regulated elastase production, antibacterial agent 170 serves as a precise chemical probe for studying the las QS system [1]. It can be used to elucidate downstream targets and cross-talk with other QS networks (rhl, pqs) in P. aeruginosa without the confounding variable of growth inhibition [1].

Lead Compound for Anti-Virulence Screening

With a well-characterized SAR and potent anti-biofilm activity (46.13 ± 0.79% inhibition at 50 μM), antibacterial agent 170 provides a validated benchmark for screening and optimizing new QS inhibitors [1]. Its performance against the positive control benzimidazole (16.78% inhibition) establishes it as a superior starting point for medicinal chemistry campaigns [1].

Biofilm Development and Architecture Studies

The dose-dependent reduction in biofilm density observed via confocal laser scanning microscopy (CLSM) makes antibacterial agent 170 a valuable tool for investigating biofilm development, structure, and dispersal mechanisms [1]. It can be used to create a partial inhibition model to study the physiological responses of P. aeruginosa biofilms under QS stress [1].

Sulfonamide Building Block for Supramolecular Chemistry

Beyond its biological activity, the compound's chemical structure (4-(4,5-dibromo-6-oxopyridazin-1(6H)-yl)benzenesulfonamide) makes it a useful sulfonamide building block for synthesizing metal-organic frameworks and coordination polymers . Its high commercial purity (e.g., 99.85%) and defined physical properties support its use in materials science applications .

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